3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
Overview
Description
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide is a derivative of pyridinecarboxylic acid It is characterized by the presence of a chlorine atom at the 6th position and an oxide group at the 1st position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide typically involves the chlorination of 3-pyridinecarboxylic acid followed by oxidation. One common method includes the use of thionyl chloride for chlorination, followed by oxidation using hydrogen peroxide or a similar oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of more oxidized pyridine derivatives.
Reduction: Formation of 3-pyridinecarboxylic acid, 6-hydroxy-, 1-oxide.
Substitution: Formation of various substituted pyridinecarboxylic acids.
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic acid: Lacks the chlorine and oxide groups, resulting in different chemical properties.
6-Chloronicotinic acid: Similar structure but lacks the oxide group.
6-Hydroxy-3-pyridinecarboxylic acid: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide is unique due to the combination of the chlorine and oxide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide (CAS No. 90327-03-0) is a pyridine derivative notable for its unique structural features, including a chlorine atom at the 6th position and an oxide group at the 1st position of the pyridine ring. These modifications enhance its chemical reactivity and biological activity, making it a compound of interest in various fields, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C6H5ClN2O2
- Molecular Weight : 173.55 g/mol
The compound's synthesis typically involves chlorination followed by oxidation of 3-pyridinecarboxylic acid, employing reagents such as thionyl chloride and hydrogen peroxide.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to modulation of oxidative stress and inflammatory pathways. This interaction may result in significant therapeutic effects, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyridine compounds have been shown to exhibit strong antibacterial activity against Gram-positive bacteria. In particular, compounds structurally related to 3-Pyridinecarboxylic acid have demonstrated bacteriostatic effects comparable to established antibiotics like linezolid .
Table 1: Antimicrobial Activity Comparison
Compound | Target Bacteria | MIC (μg/ml) | Notes |
---|---|---|---|
This compound | S. pneumoniae | TBD | Potential for biofilm inhibition |
Linezolid | S. pneumoniae | TBD | Standard antibiotic |
Compound 21d | E. faecalis | TBD | Significant concentration-dependent inhibition |
Anti-biofilm Activity
Biofilms are known to complicate antimicrobial therapy; thus, the anti-biofilm properties of this compound are particularly noteworthy. Studies have indicated that certain derivatives can significantly inhibit biofilm formation at low concentrations, suggesting their potential use in treating biofilm-associated infections .
Table 2: Biofilm Inhibition Data
Compound | MBIC (μg/ml) | Efficacy Description |
---|---|---|
Compound 21d | 0.5 | Strong biofilm inhibition on S. pneumoniae |
Other Derivatives | Variable | Broad-spectrum anti-biofilm activity |
Case Studies
- Study on Antibacterial Properties : A recent investigation into the antibacterial properties of pyridine derivatives showed that compounds similar to 3-Pyridinecarboxylic acid exhibited significant activity against five strains of Gram-positive bacteria, with some compounds demonstrating longer-lasting effects compared to traditional antibiotics .
- Inhibition of Biofilm Formation : Another study focused on the biofilm inhibitory concentrations (MBICs) for various pyridine derivatives revealed that compound 21d effectively reduced biofilm formation in a dose-dependent manner, highlighting its potential as a therapeutic agent against biofilm-associated infections .
Properties
IUPAC Name |
6-chloro-1-oxidopyridin-1-ium-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-2-1-4(6(9)10)3-8(5)11/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBHGRBPVCQMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(=O)O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466454 | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90327-03-0 | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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